molecular formula C8H17N B1205470 1-Cyclohexylethanamine CAS No. 4352-49-2

1-Cyclohexylethanamine

Cat. No. B1205470
CAS RN: 4352-49-2
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-UHFFFAOYSA-N
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Description

1-Cyclohexylethanamine, also known as (1-cyclohexylethyl)amine, 1-(Cyclohexyl)ethylamine, or 1-cyclohexylethan-1-amine , is a chemical compound with the molecular formula C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .


Molecular Structure Analysis

The InChI code for 1-Cyclohexylethanamine is 1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Cyclohexylethanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Medical and Clinical Applications

1-Cyclohexylethanamine and its derivatives demonstrate significant potential in medical applications. Cyclams, which are closely related to 1-Cyclohexylethanamine, are noted for their strong binding to a range of metal ions. They have garnered attention in medical research, particularly in clinical trials for AIDS treatment and stem cell mobilization. Additionally, their complexes with radionuclides like Tc and Cu show promise in diagnostic and therapeutic applications in medicine (Liang & Sadler, 2004).

Materials Science and Chemical Engineering

In the field of materials science, 1-Cyclohexylethanamine derivatives have been used as cross-linking agents for modifying polyimide membranes. These modifications significantly alter the membrane's chemical composition, micro-structure, gas transport properties, and resistance to plasticization (Shao et al., 2005). Additionally, research into the synthesis of 1-Cyclohex-1-en-1-ethylamine, a derivative of 1-Cyclohexylethanamine, has revealed optimal conditions for high-yield production, which could have implications for industrial processes (Li Shu-an, 2005).

Environmental Science

In environmental science, studies on Rhodococcus sp. EC1, a bacterium with the ability to degrade cyclohexane, a compound related to 1-Cyclohexylethanamine, highlight its potential use in bioremediation. This organism demonstrates significant degradation abilities not only for cyclohexane but also for other hydrocarbons, suggesting its utility in removing recalcitrant hydrocarbons from the environment (Lee & Cho, 2008).

Pharmaceutical Research

In pharmaceutical research, analogues of 1-Cyclohexylethanamine have been explored for potential use as positron emission tomography radiotracers. Modifications to reduce the lipophilicity of these compounds have been a key focus, aiming to enhance their suitability for therapeutic and diagnostic applications in oncology (Abate et al., 2011).

Synthesis and Chemical Characterization

The synthesis of novel compounds from 1-Cyclohexylethanamine and its derivatives has been a subject of significant research. For instance, the development of new cyclohexylethanoids from plant sources and their cytotoxicity evaluation against human tumor cells illustrates the compound's relevance in the synthesis of potential therapeutic agents (Xu et al., 2014).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938494
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylethanamine

CAS RN

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7
Record name 1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-alpha-Cyclohexanemethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexylethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclohexylethanamine
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1-Cyclohexylethanamine
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1-Cyclohexylethanamine
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1-Cyclohexylethanamine
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1-Cyclohexylethanamine
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1-Cyclohexylethanamine

Citations

For This Compound
35
Citations
G Alvaro, D Savoia, MR Valentinetti - Tetrahedron, 1996 - Elsevier
… (S,S)-bis(1-phenylethyl)amine and (S)-1-cyclohexylethanamine were prepared with high stereoselectivity, in the latter case by a two step sequence involving the final cleavage of the …
Number of citations: 54 www.sciencedirect.com
P Pařík, T Chlupatý - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
… 0.122 g of 2 (0.7 mmol), 0.090 g of (1S)-1-cyclohexylethanamine (0.7 mmol, 0.856 g/cm 3 ), … 0.173 g of 2 (1.0 mmol), 0.128 g of (1R)-1-cyclohexylethanamine (1.0 mmol, 0.856 g/cm 3 ), …
Number of citations: 2 onlinelibrary.wiley.com
Z Yan, X Cai, X Yang, B Song, Z Chen… - Chinese Journal of …, 2009 - Wiley Online Library
… (R)-1-cyclohexylethanamine in ionic liquid [Bmim]PF6 at room temperature for 5 min. Various chiral thioureas were obtained through such optimized reactions in the ionic liquid. A wide …
Number of citations: 15 onlinelibrary.wiley.com
MS Kang, J Cho, S Nayab, JH Jeong - Polyhedron, 2019 - Elsevier
… 2-(Diethylamino)-ethylbromidehydrobromide and (R)-1-cyclohexylethanamine were obtained from the TCI and used as received. Lithium isopropoxide (LiO i Pr) (2.0 M in THF), sodium …
Number of citations: 8 www.sciencedirect.com
B Song, L Jin, S Yang, PS Bhadury, B Song… - … Friendly Antiviral Agents …, 2010 - Springer
… Thus, under the optimal conditions, the best result was obtained when isothiocyanatobenzene was reacted with 1.2 equiv (R)-1-cyclohexylethanamine in ionic liquid ˷Bmim˹PF6 at …
Number of citations: 3 link.springer.com
ZS Cai, SS Bao, M Ren… - Chemistry–A European …, 2014 - Wiley Online Library
… form a clear solution, and then (S)-1-cyclohexylethanamine (4.83 g, 0.038 mol) was added. … , where R-1-cyclohexylethanamine was used instead of (S)-1-cyclohexylethanamine. Yield: …
D Talwar, NP Salguero… - … –A European Journal, 2014 - Wiley Online Library
… Cyclohexanamine and 1-cyclohexylethanamine were also obtained in good yields (entries 3 and 4). Interestingly, a bulkier substrate, cyclododecanone, was also aminated in a high …
MN Umar, MN Tahir, M Shoaib, A Ali - … Crystallographica Section E …, 2012 - scripts.iucr.org
The complete molecule of the title compound, C19H34N2S, is generated by crystallographic twofold symmetry, with the C=S group lying on the rotation axis. A short C—H⋯S contact …
Number of citations: 10 scripts.iucr.org
Y Peng, T Gong, K Zhang, X Lin, Y Liu, J Jiang… - Nature …, 2014 - nature.com
… For typical alkyl amines such as 2-butylamine 3a, 3-methyl-2-butylamine 3b, 2-pentylamine 3c and 1-cyclohexylethanamine 3d, they were strongly adsorbed by the apohost 1a and …
Number of citations: 216 www.nature.com
NS Hoai Vu, PV Hien, M Mathesh, VT Hanh Thu… - ACS …, 2019 - ACS Publications
… structures were found to be consisting of (1R)-1-cyclohexylethanamine, hexadecanoic acid (HA), ethyl hexadecanoate (EH), (1S)-1-cyclohexylethanamine, ethyl (9Z,12Z)-hexadeca-9,12…
Number of citations: 38 pubs.acs.org

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